Low‑Temperature Au–C Bond Formation: Benzyltrimethylstannane Fragments 100–200 K Below Typical Organotin Decomposition Thresholds
When benzyltrimethylstannane is deposited on Au(110) or Au(111) surfaces under ultra‑high vacuum, X‑ray photoemission spectroscopy (XPS) and X‑ray absorption measurements demonstrate that the Sn–benzyl bond cleaves at temperatures as low as −110 °C (163 K), generating a surface‑stabilized benzyl species that subsequently forms covalent Au–C bonds on more reactive Au(110) facets [1]. This fragmentation temperature is at least 100 K lower than that typically required for Sn–alkyl bond scission in tributyl‑ or triphenylstannanes, which generally decompose above 250–300 K under similar conditions. The resulting Au–C bond exhibits a distinct electronic 'gateway state' localized at the interface, confirmed by density functional theory (DFT) nudged elastic band calculations.
| Evidence Dimension | On‑surface Sn–C bond cleavage temperature |
|---|---|
| Target Compound Data | −110 °C (163 K) on Au(110)/Au(111); complete Sn–benzyl scission |
| Comparator Or Baseline | Tributyl‑ and triphenylstannanes typically require ≥ 250–300 K for observable Sn–C scission under UHV (literature baseline for trialkyltin decomposition on metal surfaces) |
| Quantified Difference | Cleavage temperature lowered by ≈ 100–200 K relative to higher trialkyl‑ and triarylstannanes |
| Conditions | Ultra‑high vacuum (< 10⁻¹⁰ mbar), Au(110) and Au(111) single‑crystal surfaces, sample temperature 163 K |
Why This Matters
This uniquely low activation temperature enables the fabrication of well‑ordered organometallic monolayers on gold electrodes without thermal degradation of the organic framework, a critical requirement in single‑molecule junction and molecular electronic device research.
- [1] Batra, A.; Kladnik, G.; Gorjizadeh, N.; Meisner, J.; Steigerwald, M.; Nuckolls, C.; Quek, S. Y.; Cvetko, D.; Morgante, A.; Venkataraman, L. Trimethyltin‑Mediated Covalent Gold–Carbon Bond Formation. J. Am. Chem. Soc. 2014, 136, 12556–12559. View Source
